5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Overview
Description
The compound “5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile” is a laboratory chemical . It has an empirical formula of C10H7ClN4 and a molecular weight of 218.64 .
Synthesis Analysis
There are studies on the synthesis of similar compounds. For instance, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical and Chemical Properties Analysis
The compound “5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile” is a solid with a melting point of 136-140 °C .Scientific Research Applications
Synthesis and Structural Studies
The compound 5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is involved in various synthetic and structural studies, demonstrating its utility in the preparation of complex chemical structures. For instance, its synthesis, alongside other similar compounds, has been detailed, showcasing the use of X-ray diffraction techniques and characterized by IR, 1H NMR, and 13C NMR spectroscopies. These studies reveal the compounds' potential for forming strong intermolecular hydrogen bonds, leading to a two-dimensional framework structure essential for further chemical and pharmaceutical applications (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Antimicrobial Activities
Derivatives of the this compound and related triazole compounds have been synthesized and screened for antimicrobial activities. The novel synthesis routes have led to the creation of compounds exhibiting good or moderate activities against various test microorganisms. This highlights the compound's relevance in the development of new antimicrobial agents, contributing to the ongoing search for more effective treatments against microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Peptidomimetics and Biologically Active Compounds
The chemistry of this compound allows for its application in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition has been developed to give a protected version of this triazole amino acid, facilitating the synthesis of triazoles active as HSP90 inhibitors. This approach is crucial for developing new therapeutic agents, highlighting the compound's versatility in drug discovery (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-amino-1-(2-chlorophenyl)triazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-6-4-3-5-7(8)12/h3-6H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXASQYQXOXEKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372289 | |
Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106748-15-6 | |
Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.